molecular formula C22H22FN3O3S B2455272 (1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone CAS No. 2309606-08-2

(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone

Cat. No. B2455272
M. Wt: 427.49
InChI Key: LPDXQXBYMYWSLS-UHFFFAOYSA-N
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Description

(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone is a useful research compound. Its molecular formula is C22H22FN3O3S and its molecular weight is 427.49. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antibacterial Activities

A variety of pyrazole derivatives, including structures similar to the chemical , have been synthesized and assessed for their antimicrobial and antibacterial properties. For instance, Kumar et al. (2012) synthesized a series of compounds showing good antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole, with methoxy group-containing compounds exhibiting high activity (Kumar et al., 2012). Similarly, Landage et al. (2019) characterized new series of thiazolyl pyrazole and benzoxazole derivatives, further scanned for antibacterial activities, highlighting the potential of such compounds in combating microbial infections (Landage et al., 2019).

Anticancer Evaluation

Gouhar and Raafat (2015) explored the anticancer potential of derivatives through synthesis and reaction with nucleophile agents, evaluating them as anticancer agents. Some newly synthesized compounds were tested for their effectiveness against cancer cells, suggesting the potential use of pyrazole derivatives in cancer therapy (Gouhar & Raafat, 2015).

Antimycobacterial Activity

Ali and Yar (2007) conducted a study on novel pyrazole derivatives for their antimycobacterial activities against isoniazid-resistant Mycobacterium tuberculosis, identifying compounds with promising activity levels. This highlights the role such chemical structures could play in addressing resistant tuberculosis strains (Ali & Yar, 2007).

Corrosion Inhibition

Research on pyrazole derivatives has also extended into the field of corrosion inhibition. Yadav et al. (2015) investigated the efficacy of pyrazole derivatives as corrosion inhibitors for mild steel in hydrochloric acid solutions, finding significant inhibition efficiency and suggesting potential industrial applications for these compounds (Yadav et al., 2015).

Development of Drug Formulations

Burton et al. (2012) discussed the development of a suitable formulation for a poorly water-soluble compound aimed at treating arrhythmia, demonstrating the importance of chemical modifications and formulation strategies in enhancing the bioavailability and therapeutic potential of such compounds (Burton et al., 2012).

properties

IUPAC Name

(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O3S/c1-25-20(15-19(24-25)16-7-9-18(23)10-8-16)22(27)26-12-11-21(30(28,29)14-13-26)17-5-3-2-4-6-17/h2-10,15,21H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDXQXBYMYWSLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCC(S(=O)(=O)CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone

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